Plastochromanol; D-gamma-Tocotrienol; (c)(3/4)-Tocotrienol

Description

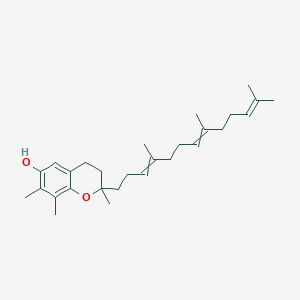

Structure

3D Structure

Properties

IUPAC Name |

2,7,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trienyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-17-28(7)18-16-25-19-26(29)23(5)24(6)27(25)30-28/h11,13,15,19,29H,8-10,12,14,16-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXNTMVVOOBZCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

D-gamma-Tocotrienol via Hydroboration of 2-Vinylchromane Intermediates

The synthesis of enantiomerically pure D-gamma-tocotrienol is achieved through a convergent process involving Wittig olefination and hydroboration. As detailed in patent US7038067B2, the method begins with a single-enantiomer aldehyde derived from 3,7,11-trimethyldodeca-2E,6E,10-trienoic acid. Treatment with lead tetraacetate and iodine generates a halogenated intermediate, which undergoes Wittig reaction with a chroman-derived ylide to form a (2S)-vinylchromane compound.

Hydroboration with dialkylboranes (e.g., disiamylborane) selectively adds boron to the terminal alkene, followed by oxidation to yield the farnesyl side chain characteristic of D-gamma-tocotrienol. Key parameters include:

Table 1: Synthetic Conditions for D-gamma-Tocotrienol

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Aldehyde preparation | Pb(OAc)₄, I₂, CH₂Cl₂, 0°C | 78 | 92 |

| Wittig olefination | Ph₃P=CH-C₆H₃(OMe)₂, THF, −20°C | 85 | 89 |

| Hydroboration | (C₅H₁₁)₂BH, THF, −78°C | 91 | 95 |

| Oxidation | H₂O₂, NaOH, 0°C | 88 | 97 |

Extraction from Natural Sources

Tocotrienol Isolation from Palm Fatty Acid Distillate (PFAD)

Palm oil byproducts, particularly PFAD, serve as the primary industrial source of tocotrienols. US6838104B2 outlines a multi-step purification process:

-

Fatty acid stripping : PFAD is heated to 180–240°C under vacuum (0.5–1.5 Torr), removing free fatty acids and monoacylglycerols.

-

Short-path distillation : The residue undergoes molecular distillation at 180–210°C and 0.01–0.05 Torr, enriching tocotrienol content to 5–8%.

-

Saponification : Treatment with 50% NaOH cleaves sterol esters, followed by solvent wintering (−20°C, 24 hr) to precipitate impurities.

Table 2: Tocotrienol Yield from PFAD Processing

| Step | Tocotrienol Concentration (%) | Mass Recovery (%) |

|---|---|---|

| Raw PFAD | 0.8–1.2 | 100 |

| After stripping | 2.5–3.5 | 45 |

| After distillation | 5.1–8.0 | 12 |

| Final product | 25–35 | 2.4 |

Plastochromanol Recovery from Cereal Matrices

Plastochromanol-8, a homologue with a 16-carbon side chain, is co-extracted with tocopherols from rye and barley. Ryynänen et al. optimized a small-scale method using:

-

Saponification : 0.5 g KOH in ethanol/water (5:2 v/v) at 100°C for 25 min.

-

Solvent extraction : n-Hexane:ethyl acetate (8:2) achieves 94–97% recovery of plastochromanol-8.

-

Chromatography : Reverse-phase HPLC with methanol isocratic elution resolves plastochromanol-8 (tᵣ = 28.4 min) from α-tocopherol (tᵣ = 6.6 min).

Biosynthetic Pathways

Plastochromanol-8 Biosynthesis in Plants

Functional modeling in Arabidopsis reveals plastochromanol-8 synthesis parallels tocopherol production:

-

Homogentisate phytyltransferase (HPT) : Catalyzes condensation of homogentisate with solanesyl diphosphate.

-

Cyclization : NADPH-dependent cyclase forms the chromanol ring.

Knockout mutants lacking plastochromanol-8 show no germination defects, suggesting redundancy with tocopherols in antioxidant defense.

Analytical Challenges and Method Validation

Quantification of Coextracted Analytes

Coelution of plastochromanol-8 with γ-tocopherol in NP-HPLC necessitates RP-HPLC or LC-MS/MS for resolution. Fluorescence detection (λₑₓ = 290 nm, λₑₘ = 330 nm) provides sensitivity to 0.1 ng/μL.

Saponification Artifacts

Prolonged alkaline treatment (>30 min) degrades tocotrienols to tocopherols. Ryynänen et al. demonstrated 25 min saponification preserves 98% of D-gamma-tocotrienol in rye.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol undergo various chemical reactions, including:

Oxidation: These compounds can be oxidized to form quinones, which are less active forms.

Reduction: The quinones formed from oxidation can be reduced back to their original forms.

Substitution: The hydroxyl group on the chromanol ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

Oxidation: Quinones

Reduction: Original tocotrienol forms

Substitution: Alkylated or acylated tocotrienols

Scientific Research Applications

Antioxidant Properties

Both plastochromanol and tocotrienols exhibit potent antioxidant activities:

- Plastochromanol has been shown to accumulate in chloroplasts during high light conditions, where it plays a crucial role in protecting plant tissues from oxidative stress. It is synthesized from plastoquinol through the action of tocopherol cyclase, which is essential for its biosynthesis .

- Tocotrienols demonstrate superior antioxidant properties compared to tocopherols due to their better tissue penetration and free radical scavenging abilities. Studies indicate that tocotrienols can reduce oxidative protein damage and enhance longevity in model organisms such as C. elegans .

Neuroprotection

Research suggests that tocotrienols may provide neuroprotective effects. For instance, D-gamma-tocotrienol has been linked to improved neuronal health by protecting against neurotoxic insults .

Cancer Prevention

Tocotrienols have shown promise in cancer research:

- They inhibit the growth of various cancer cell lines, including breast and prostate cancer cells .

- Specific forms like δ-tocotrienol have demonstrated antiangiogenic properties, potentially useful in treating conditions like osteoporosis and atherosclerosis .

Agricultural Applications

In agriculture, the antioxidant properties of plastochromanol and tocotrienols can enhance plant resilience:

- Transgenic plants with increased tocotrienol levels exhibit enhanced resistance to herbicides and improved stress tolerance .

- The presence of plastochromanol is critical for seed development and survival during desiccation, highlighting its importance in crop yield stability .

Nutraceuticals

The incorporation of tocotrienols into dietary supplements is gaining attention due to their health benefits:

- Tocotrienol-rich supplements are marketed for their potential to lower cholesterol levels and reduce cardiovascular risk factors .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Szymańska et al., 2010 | Demonstrated that plastoquinol acts as a precursor for plastochromanol synthesis under high light stress conditions in Arabidopsis. | Highlights the role of plastochromanol in plant acclimation strategies. |

| Rippert et al., 2004 | Found that transgenic plants with enhanced tocotrienol synthesis displayed increased resistance to herbicides. | Suggests potential for developing herbicide-resistant crops. |

| Qureshi et al., 2000 | Isolated novel tocotrienols with superior antioxidant properties compared to traditional vitamin E forms. | Indicates potential for new nutraceutical products derived from these compounds. |

Mechanism of Action

The primary mechanism by which Plastochromanol; D-gamma-Tocotrienol; ©(3/4)-Tocotrienol exert their effects is through their antioxidant activity. They scavenge free radicals and reactive oxygen species, thereby preventing oxidative damage to cellular components such as lipids, proteins, and DNA. These compounds also modulate various signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Plastochromanol

Plastochromanol-8 is a lesser-studied tocochromanol-related compound structurally similar to tocopherols and tocotrienols. It contains a chromanol ring but differs in its side chain, which is derived from plastoquinone metabolism and is longer (eight isoprenoid units) compared to tocopherols (phytyl chain) and tocotrienols (unsaturated farnesyl chain) .

D-gamma-Tocotrienol (γ-T3)

D-gamma-Tocotrienol is a vitamin E isoform with a chromanol ring methylated at positions 7 and 8 (two methyl groups) and an unsaturated farnesyl tail containing three double bonds . It is noted for its potent antioxidant and anti-inflammatory effects, particularly in neuroprotection and cancer inhibition .

(c)(3/4)-Tocotrienol

The notation "(c)(3/4)-Tocotrienol" is ambiguous but may refer to delta-tocotrienol (δ-T3), which has a single methyl group at position 8 on the chromanol ring. δ-T3 is distinguished by its strong anti-obesity, hepatoprotective, and anticancer activities . Alternatively, the term could denote a combination of gamma (γ) and delta (δ) isomers, as seen in formulations like Gamma Delta Tocotrienol (GDT), which enhance bioavailability and therapeutic effects .

Comparison with Similar Compounds

Structural Features

| Compound | Chromanol Ring Methylation | Side Chain Structure | Key Structural Features |

|---|---|---|---|

| Plastochromanol-8 | Unknown | 8 isoprenoid units (plastoquinone) | Longer, non-farnesyl side chain |

| D-gamma-Tocotrienol | 7,8-dimethyl | Unsaturated farnesyl (3 double bonds) | Enhanced membrane fluidity and penetration |

| Delta-Tocotrienol (δ-T3) | 8-methyl | Unsaturated farnesyl (3 double bonds) | Optimal interaction with lipid bilayers |

Bioavailability

- Plastochromanol: Limited data; likely low due to non-extractable nature in plant matrices .

- γ-T3 and δ-T3 : Lower hepatic retention than α-tocopherol (due to α-TTP protein preference) but achieve plasma concentrations (~1 μM) sufficient for neuroprotection and anti-inflammatory effects . δ-T3 shows better metabolic stability in deuterated forms .

- Combined γ/δ-T3 : Formulations like GDT improve bioavailability via synergistic effects .

Antioxidant Capacity

- Plastochromanol: Scavenges peroxyl radicals but less studied .

- γ-T3 and δ-T3 : Superior to tocopherols due to unsaturated side chains, enabling efficient lipid bilayer integration. Ranking: δ-T3 > γ-T3 > α-tocopherol .

- Mechanism: The farnesyl tail enhances recycling of chromanol radicals and interaction with reactive oxygen species (ROS) .

Biological Activity

The compounds plastochromanol-8 (PC-8), D-gamma-tocotrienol, and (c)(3/4)-tocotrienol are members of the tocochromanol family, which includes various forms of vitamin E. These compounds exhibit a range of biological activities, particularly in antioxidant defense, neuroprotection, and cancer prevention. This article synthesizes current research findings on their biological activities, supported by data tables and case studies.

1. Overview of TocoChromanol Compounds

Plastochromanol-8 (PC-8) is a lipophilic antioxidant found predominantly in the chloroplasts of plant tissues. It plays a crucial role in protecting plant cells from oxidative stress by scavenging reactive oxygen species (ROS) and preventing lipid peroxidation .

D-gamma-Tocotrienol is part of the tocotrienol subfamily of vitamin E, known for its potent antioxidant properties and ability to modulate cellular pathways involved in cancer progression and neuroprotection .

(c)(3/4)-Tocotrienol refers to specific isomers of tocotrienol that have been shown to have unique biological effects, including anti-cancer properties and cholesterol-lowering effects .

2. Antioxidant Activity

Both PC-8 and tocotrienols demonstrate significant antioxidant activity. Research indicates that PC-8 can effectively scavenge singlet oxygen and inhibit lipid peroxidation across various systems:

3. Neuroprotective Effects

Tocotrienols, particularly D-gamma-tocotrienol, have been shown to exert neuroprotective effects. They protect neurons from oxidative damage and may enhance neuronal survival under stress conditions:

- Case Study : In a study involving Caenorhabditis elegans, D-gamma-tocotrienol administration reduced oxidative protein damage significantly and extended lifespan .

- Mechanism : The unsaturated side chains of tocotrienols facilitate better integration into cellular membranes, enhancing their protective effects against neurotoxic insults .

4. Anti-Cancer Properties

Research has demonstrated that tocotrienols possess anti-cancer properties through various mechanisms:

- Inhibition of Tumor Growth : D-gamma-tocotrienol has been shown to inhibit the growth of human breast cancer cells more effectively than alpha-tocopherol .

- Mechanistic Insights : Tocotrienols induce apoptosis in cancer cells via modulation of key signaling pathways such as the p53 pathway and the Bax/Bcl2 ratio .

5. Summary of Findings

The biological activities of plastochromanol-8, D-gamma-tocotrienol, and (c)(3/4)-tocotrienol highlight their potential as therapeutic agents in oxidative stress-related disorders and cancer:

- Antioxidant Defense : Both PC-8 and tocotrienols are effective antioxidants that protect against oxidative damage.

- Neuroprotection : Tocotrienols exhibit significant neuroprotective effects, potentially beneficial for neurodegenerative diseases.

- Cancer Prevention : Their ability to inhibit tumor growth and induce apoptosis positions them as promising candidates for cancer therapy.

Q & A

Basic Research Questions

Q. What structural features differentiate tocopherols, tocotrienols, and plastochromanol, and how do these influence their biological activity?

- Tocopherols and tocotrienols share a chromanol head but differ in their side chains: tocopherols have a saturated phytyl tail, while tocotrienols have an unsaturated isoprenoid tail with three double bonds. Plastochromanol-8, structurally similar to γ-tocopherol, has a longer side chain (phytyl with additional methyl groups) .

- The unsaturated tail of tocotrienols allows deeper integration into lipid bilayers, enhancing membrane fluidity and antioxidant efficiency compared to tocopherols. For example, α-tocotrienol exhibits 6–8× greater peroxyl radical scavenging potency in phospholipid membranes than α-tocopherol .

Q. What experimental models are most suitable for studying the antioxidant efficacy of tocotrienols?

- In vitro: Use phosphatidylcholine liposomes to assess membrane-based antioxidant activity (e.g., chemiluminescence or fluorescence assays measuring lipid peroxidation) .

- Cellular models: HT4 hippocampal neurons or primary neuronal cultures are effective for evaluating neuroprotection against glutamate-induced oxidative stress, where nanomolar α-tocotrienol inhibits c-Src kinase activation, a key mediator of apoptosis .

- In vivo: Xenograft mouse models (e.g., gastric or pancreatic cancer) are used to study NF-κB pathway inhibition by γ-tocotrienol, which suppresses pro-survival gene products like Bcl-xL and survivin .

Q. How do researchers address discrepancies in bioavailability data between tocopherols and tocotrienols?

- Pharmacokinetic studies in humans show that oral α-tocotrienol achieves peak plasma concentrations of ~3 µM, with higher cellular uptake efficiency than α-tocopherol due to its unsaturated tail. However, δ-tocotrienol exhibits dose-dependent increases in plasma levels (up to 7,838 ng/mL at 750 mg doses), requiring LC-MS or HPLC for precise quantification .

- Methodological consistency is critical: use fed subjects to standardize lipid absorption and avoid confounding by inter-lab variations in sample preparation .

Advanced Research Questions

Q. What molecular mechanisms explain the NF-κB inhibitory activity of γ-tocotrienol in cancer models?

- γ-Tocotrienol blocks IκBα kinase (IKK) activation, preventing IκBα phosphorylation and subsequent NF-κB nuclear translocation. This suppresses NF-κB-regulated genes (e.g., COX-2, VEGF, MMP-9) and synergizes with chemotherapeutics like capecitabine to enhance apoptosis in gastric cancer xenografts .

- Key experimental validation: Co-treatment with mevalonate reverses γ-tocotrienol’s effects, confirming hydroxymethylglutaryl-CoA reductase (HMGCR) inhibition as a upstream mechanism .

Q. How can researchers resolve contradictions in antioxidant vs. non-antioxidant neuroprotective effects of α-tocotrienol?

- At nanomolar concentrations, α-tocotrienol inhibits glutamate-induced c-Src kinase and 12-lipoxygenase (12-LOX) activation, preventing calcium dysregulation and mitochondrial membrane depolarization independent of antioxidant activity .

- At micromolar concentrations, it directly scavenges radicals (e.g., in linoleic acid-induced oxidative stress). Use siRNA knockdown of c-Src or 12-LOX to isolate antioxidant-independent pathways in neuronal models .

Q. What experimental designs are recommended for studying tocotrienol synergism with targeted therapies?

- In breast cancer, combine subeffective doses of γ-tocotrienol (1–3.5 µM) with Met inhibitors (e.g., SU11274) to suppress HGF-dependent proliferation. Validate via phospho-Met Western blotting and colony formation assays .

- For pancreatic cancer, co-administer δ-tocotrienol with gemcitabine in LSL-KrasG12D/+;Pdx-1-Cre transgenic mice, monitoring tumor apoptosis via TUNEL staining and Bax/EGR-1 pathway activation .

Q. How do methylation patterns on the chromanol ring influence the hypocholesterolemic activity of novel tocotrienols?

- Desmethyl and didesmethyl tocotrienols (isolated from rice bran) exhibit enhanced HMGCR inhibition compared to α-tocotrienol, reducing serum LDL cholesterol by 60% in hyperlipidemic swine models. Use NMR and mass spectrometry to confirm methylation status and correlate with in vitro HMGCR activity assays .

Methodological Notes

- Data Contradiction Analysis : When comparing antioxidant potency, ensure assays differentiate membrane-embedded vs. solution-phase activity (e.g., liposomal vs. hexane systems) .

- Dosage Optimization : For in vivo studies, intraperitoneal γ-tocotrienol at 1 mg/kg 3×/week achieves tumor suppression without hepatotoxicity, while oral δ-tocotrienol requires >750 mg doses for detectable plasma levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.